4-(2,4-dichlorophenoxy)-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanamide
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Overview
Description
4-(2,4-dichlorophenoxy)-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanamide is a synthetic organic compound characterized by its complex molecular structure It is composed of a butanamide backbone with various functional groups, including dichlorophenoxy and dimethylphenylsulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with butyric acid to form 4-(2,4-dichlorophenoxy)butanoic acid . This intermediate is then reacted with 3,5-dimethylphenylsulfonamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)butanamide
- 4-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)butanamide
Uniqueness
4-(2,4-dichlorophenoxy)-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H24Cl2N2O4S |
---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C24H24Cl2N2O4S/c1-16-12-17(2)14-20(13-16)28-33(30,31)21-8-6-19(7-9-21)27-24(29)4-3-11-32-23-10-5-18(25)15-22(23)26/h5-10,12-15,28H,3-4,11H2,1-2H3,(H,27,29) |
InChI Key |
CIOLUVMDGVOYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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